molecular formula C9H13N5O B2433858 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 924871-62-5

5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2433858
CAS RN: 924871-62-5
M. Wt: 207.237
InChI Key: QOYIJNPYQZNXKP-UHFFFAOYSA-N
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Description

The compound “5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the molecular weight of 207.24 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13N5O/c1-6(10)4-14-5-11-8-7(9(14)15)3-12-13(8)2/h3,5-6H,4,10H2,1-2H3 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of pyrazolopyrimidines, including derivatives related to 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, have been synthesized and evaluated for their biological activities. These compounds exhibit cytotoxic and 5-lipoxygenase inhibition activities, demonstrating their potential in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

Adenosine Receptor Affinity

Pyrazolopyrimidines, including analogues of this compound, have shown A1 adenosine receptor affinity. This is significant in the context of potential therapeutic applications, particularly in targeting specific receptor activities (Harden et al., 1991).

Microwave-Assisted Synthesis

Recent advances include the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the potential for efficient and scalable production of these compounds, which is crucial for further research and potential pharmaceutical applications (Ng et al., 2022).

Antimicrobial and Antiviral Activities

Various pyrazolopyrimidines exhibit significant antimicrobial and antiviral activities. This suggests their potential use in the development of new therapeutic agents against a range of bacterial and viral infections (El-sayed et al., 2017).

properties

IUPAC Name

5-(2-aminopropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-6(10)4-14-5-11-8-7(9(14)15)3-12-13(8)2/h3,5-6H,4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYIJNPYQZNXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(C1=O)C=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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